6-Amino-3-isopropyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
This compound is a pyranopyrazole derivative with the molecular formula C₁₉H₂₂N₄O₄ (molecular weight: 370.41 g/mol) . It features a 3,4,5-trimethoxyphenyl substituent at position 4 and an isopropyl group at position 2. Its synthesis involves a one-pot multicomponent reaction (MCR) using urea as an organocatalyst in aqueous ethanol, yielding 89% under mild conditions . The crystal structure reveals a flattened boat conformation in the pyran ring, with strong intermolecular hydrogen bonding (N–H⋯N, N–H⋯O) and π-π interactions between pyrazole rings (centroid distance: 3.621 Å) .
Properties
IUPAC Name |
6-amino-3-propan-2-yl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-9(2)16-15-14(11(8-20)18(21)27-19(15)23-22-16)10-6-12(24-3)17(26-5)13(7-10)25-4/h6-7,9,14H,21H2,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXRGZIUDXGFHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Amino-3-isopropyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as piperidine . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
6-Amino-3-isopropyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: The compound’s unique structure makes it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The 3,4,5-trimethoxyphenyl group is known to inhibit enzymes like tubulin, heat shock protein 90, and thioredoxin reductase . These interactions can lead to the disruption of cellular processes, ultimately resulting in anti-cancer and anti-inflammatory effects. The compound may also modulate signaling pathways, such as the ERK pathway, contributing to its biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural and Substituent Variations
Key structural differences among analogs lie in the substituents at positions 3 and 4:
- Position 3 :
- Position 4 :
2.2. Physical and Spectral Properties
- Melting Points : The target compound’s higher melting point (218–220°C) compared to analogs with single substituents (e.g., 5d: 194°C) is attributed to enhanced hydrogen bonding and π-π stacking from the trimethoxy group .
- Spectral Features : The trimethoxy group in the target compound produces distinct ¹H NMR signals at δ 3.72 and 3.64 ppm, absent in halogen- or nitro-substituted analogs .
Key Differentiators of the Target Compound
Green Synthesis: Urea-catalyzed MCR avoids toxic solvents, contrasting with ionic liquid or nanostructure-based methods .
Biological Activity
6-Amino-3-isopropyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, focusing on its antitumor, anti-inflammatory, and antimicrobial activities.
- Molecular Formula : C19H22N4O4
- Molecular Weight : 370.40238 g/mol
- CAS Number : [31538420]
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor properties. The compound has been studied for its ability to inhibit various cancer cell lines. Notably:
- Mechanism of Action : It is believed to interfere with signaling pathways involved in tumor growth, particularly those associated with BRAF(V600E) and EGFR targets .
- Case Study : In vitro studies demonstrated that the compound showed cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines. The combination of this compound with doxorubicin resulted in enhanced cytotoxicity compared to doxorubicin alone, suggesting a potential for use in combination therapies .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been well-documented. The compound has shown promise in:
- Inhibition of Pro-inflammatory Cytokines : Studies indicate that it can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models .
- Mechanism : The compound may modulate the NF-kB signaling pathway, which plays a crucial role in inflammation .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored:
- Broad-Spectrum Activity : Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.
- Case Study : A study involving various pyrazole derivatives highlighted significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of the trimethoxyphenyl group significantly enhances the antitumor activity compared to other substituents.
- Positioning of Functional Groups : The positioning of the amino and carbonitrile groups appears to be critical for maintaining biological activity .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
